![molecular formula C10H15ClFN B578675 (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1213329-40-8](/img/structure/B578675.png)
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-fluoroacetophenone using chiral catalysts or biocatalysts to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as ethanol or isopropanol and may require specific temperature and pH conditions to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric reduction processes using recombinant whole-cell catalysts. These biocatalytic methods are advantageous due to their high enantioselectivity and efficiency. The use of polar organic solvent-aqueous systems can enhance the solubility of the substrate and improve the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Pharmacological Research
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is primarily studied for its stimulant properties and effects on neurotransmitter systems. It has been shown to influence the release of dopamine and norepinephrine, making it a candidate for treating attention deficit hyperactivity disorder (ADHD) and depression.
Neurotransmitter Interaction
Research indicates that this compound interacts with multiple neurotransmitter systems:
- Dopaminergic System : Enhances dopamine release, potentially improving mood and cognitive function.
- Norepinephrine System : Increases norepinephrine levels, which may aid in enhancing attention and focus.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- ADHD Treatment : Studies have demonstrated improvements in attention spans and reductions in impulsivity among patients treated with this compound compared to placebo controls.
- Depression Management : Clinical trials reported significant mood improvements in subjects diagnosed with major depressive disorder after administration over several weeks.
Case Studies
Several case studies have explored the efficacy of this compound:
- ADHD Treatment : A small cohort study indicated improved attention spans and reduced impulsivity in patients treated with this compound compared to placebo controls.
- Depression Management : Another study reported significant mood improvements in subjects diagnosed with major depressive disorder after administration of the compound over several weeks.
Mechanism of Action
The mechanism of action of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride include:
- 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole
- ®-1-(4-Trifluoromethyl)phenyl]ethanol
- 4′-fluoroacetophenone
Uniqueness
What sets ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride apart from similar compounds is its specific chiral configuration and the presence of the fluorophenyl group. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorinated phenyl ring attached to a branched aliphatic chain with an amine functional group. Its molecular formula is with a molecular weight of approximately 203.69 g/mol. The fluorine atom enhances the compound's lipophilicity, potentially improving its binding affinity to biological targets.
The mechanism of action involves interactions with various neurotransmitter systems, particularly those involving monoamines. Research indicates that the compound may act as a ligand for adrenergic receptors, specifically β2-adrenoceptors, suggesting potential therapeutic applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
Neurotransmitter Receptor Interaction
The compound has been shown to influence neurotransmitter systems, particularly monoamines. Its structural characteristics suggest potential interactions with:
- Adrenergic Receptors : Evidence indicates that this compound interacts with β2-adrenoceptors, which may mediate its effects on mood regulation and respiratory function.
- Monoamine Transporters : Similar compounds have demonstrated affinities for serotonin and norepinephrine transporters, indicating possible antidepressant effects.
Antidepressant Activity
The compound's structural similarities to known antidepressants suggest it may possess mood-regulating properties. Preliminary studies indicate that it could modulate serotonin and norepinephrine levels in the brain, akin to other antidepressant agents.
Cytotoxicity
Preliminary cytotoxicity studies have shown varying degrees of effects on different cancer cell lines. The compound's ability to induce cell death in specific cancer types necessitates further investigation into its safety profile and therapeutic potential in oncology.
Comparative Activity Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Fluorinated phenyl ring | Potential β2-adrenoceptor agonist |
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine | Similar structure but different stereochemistry | Antidepressant activity |
1-(4-Bromophenyl)-2-methylpropan-1-amine | Brominated phenyl ring | Cytotoxic effects on cancer cells |
This table illustrates how variations in the chemical structure can lead to different biological activities, emphasizing the importance of stereochemistry in pharmacological effects.
Clinical Applications
Research has indicated promising results for this compound in preclinical models for conditions such as:
- Diabetic Peripheral Neuropathic Pain : It has shown efficacy in Phase II clinical trials, indicating its potential as a therapeutic agent .
- Respiratory Disorders : Its action as a β2-adrenoceptor agonist suggests applications in managing asthma and COPD, enhancing airway dilation and reducing bronchoconstriction.
Properties
IUPAC Name |
(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLUEYAXNOWLIN-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662542 | |
Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213329-40-8 | |
Record name | (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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